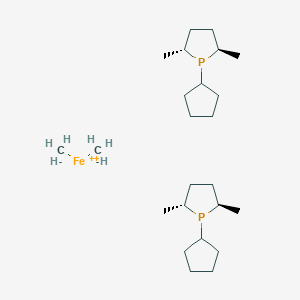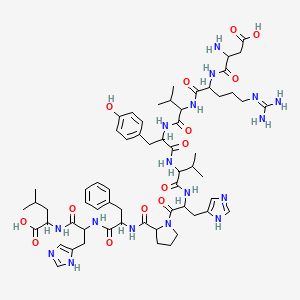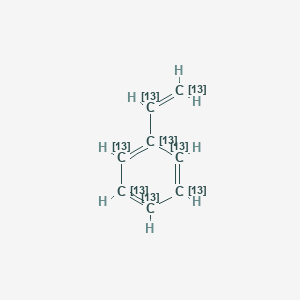
ethenyl(triphenyl)phosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ethenyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with bromoethane. The process can be summarized as follows :
Reactants: Triphenylphosphine and bromoethane.
Solvent: Toluene.
Conditions: The reaction mixture is heated to 105-115°C and refluxed for 7.5-8.5 hours.
Isolation: The product is isolated by cooling the reaction mixture to room temperature, followed by centrifugation and washing with toluene.
This method is advantageous due to its simplicity, high yield, and high purity of the final product.
Chemical Reactions Analysis
Ethenyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:
Wittig Reaction: It reacts with aldehydes and ketones to form alkenes.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include aldehydes, ketones, and various solvents such as toluene and methanol. The major products formed are alkenes and substituted phosphonium salts.
Scientific Research Applications
Ethenyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research :
Organic Synthesis: It is used in the synthesis of D-amino acids, cycloalkanoindolines, and other complex organic molecules.
Catalysis: The compound acts as a phase transfer catalyst in various organic reactions.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is employed in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethenyl(triphenyl)phosphanium;hydrobromide primarily involves its role as a reagent in the Wittig reaction . The phosphonium ylide formed during the reaction acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.
Comparison with Similar Compounds
Ethenyl(triphenyl)phosphanium;hydrobromide can be compared with other similar compounds such as ethyltriphenylphosphonium bromide and polymer-supported triphenylphosphine :
Ethyltriphenylphosphonium Bromide: Similar in structure but contains an ethyl group instead of an ethenyl group. It is also used in organic synthesis and catalysis.
Polymer-supported Triphenylphosphine: This compound is used in solid-phase synthesis and offers advantages such as ease of purification and recyclability.
The uniqueness of this compound lies in its specific application in the Wittig reaction, making it a valuable reagent for the synthesis of alkenes.
Properties
Molecular Formula |
C20H19BrP+ |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
ethenyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1; |
InChI Key |
VRAYVWUMBAJVGH-UHFFFAOYSA-N |
Canonical SMILES |
C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)






